tert-Butyl 3-bromo-5,6-dichloro-1H-indole-1-carboxylate is a synthetic organic compound that belongs to the indole family. This compound is characterized by the presence of bromine and chlorine substituents on the indole ring, making it a valuable intermediate in organic synthesis and medicinal chemistry.
The compound is synthesized from commercially available precursors and is primarily used in research laboratories and chemical manufacturing industries. Its unique structure allows for various modifications and applications in scientific research.
tert-Butyl 3-bromo-5,6-dichloro-1H-indole-1-carboxylate is classified under:
The synthesis of tert-Butyl 3-bromo-5,6-dichloro-1H-indole-1-carboxylate typically involves several key steps:
The reactions are typically conducted under controlled temperatures to ensure selectivity and high yield. In industrial settings, continuous flow reactors may be employed to enhance efficiency and scalability while minimizing waste.
The molecular structure of tert-Butyl 3-bromo-5,6-dichloro-1H-indole-1-carboxylate can be represented by its molecular formula:
Property | Data |
---|---|
Molecular Formula | C13H12BrCl2NO2 |
Molecular Weight | 365.0 g/mol |
IUPAC Name | tert-butyl 3-bromo-5,6-dichloroindole-1-carboxylate |
InChI Key | CBXPSQGPURATKE-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)N1C=C(C2=CC(=C(C=C21)Cl)Cl)Br |
The compound's structural features include a tert-butyl group that enhances its lipophilicity, potentially influencing its biological activity.
tert-Butyl 3-bromo-5,6-dichloro-1H-indole-1-carboxylate can undergo various chemical reactions:
Common reagents used in these reactions include palladium catalysts for coupling reactions and strong acids or bases for substitution reactions. The reaction conditions are carefully controlled to optimize yields and minimize side products.
The mechanism of action for tert-Butyl 3-bromo-5,6-dichloro-1H-indole-1-carboxylate varies based on its application:
The physical properties of tert-butyl 3-bromo-5,6-dichloro-1H-indole-1-carboxylate include:
Property | Value |
---|---|
Appearance | White to off-white solid |
Melting Point | Not specified |
Boiling Point | Not specified |
Density | Not specified |
Chemical properties include:
tert-Butyl 3-bromo-5,6-dichloro-1H-indole-1-carboxylate has several scientific uses:
This compound's unique structure and reactivity make it a versatile tool in both academic research and industrial applications.
CAS No.: 119365-69-4
CAS No.: 4579-60-6
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 137592-03-1